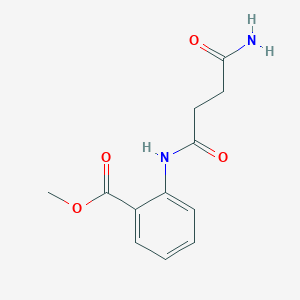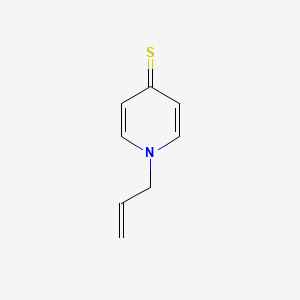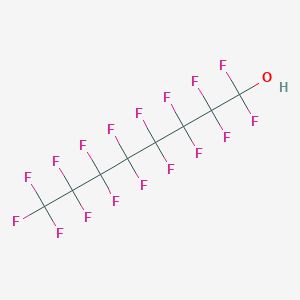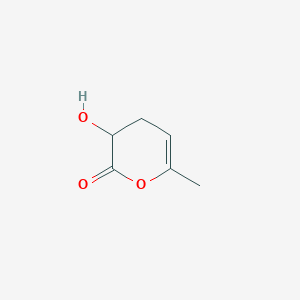
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O3 This compound is known for its unique structure, which includes a pyran ring—a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-6-methyl-2H-pyran-2-one with hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-6-methyl-2H-pyran-2-one derivatives.
Reduction: Formation of 3-hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s reactivity allows it to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the hydroxyl and methyl groups, making it less reactive.
2H-Pyran-2-one: Contains a different ring structure, leading to different chemical properties.
Tetrahydro-6-methyl-2H-pyran-2-one: Similar structure but lacks the hydroxyl group .
Uniqueness
The presence of both hydroxyl and methyl groups enhances its chemical versatility and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
112602-28-5 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-hydroxy-6-methyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(7)6(8)9-4/h2,5,7H,3H2,1H3 |
InChI Key |
VNTMWSNXWJPNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


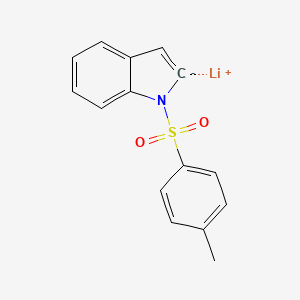

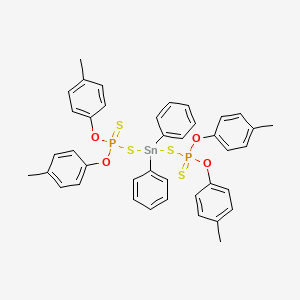
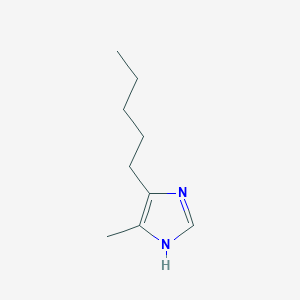
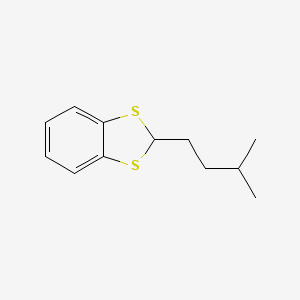
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
